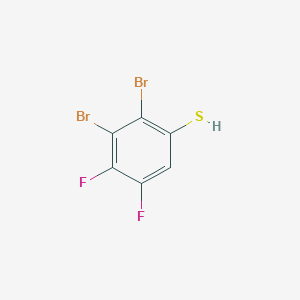

2,3-Dibromo-4,5-difluorothiophenol

Beschreibung

2,3-Dibromo-4,5-difluorothiophenol (CAS: 1803775-98-5) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂S and a molecular weight of 304 g/mol. Structurally, it features bromine atoms at positions 2 and 3, fluorine atoms at positions 4 and 5, and a thiophenol (-SH) functional group. This compound is primarily utilized in scientific research, with stringent safety protocols recommended due to its reactive nature, including the use of personal protective equipment (PPE) and proper waste disposal . Its physicochemical properties—such as boiling point, density, and vapor pressure—are critical for handling but remain unspecified in available literature.

Eigenschaften

IUPAC Name |

2,3-dibromo-4,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-4-3(11)1-2(9)6(10)5(4)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNMRUIZJVDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S)Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Halogenation

- The synthesis often starts from 4,5-difluorothiophenol or a related thiophenol derivative bearing fluorine atoms at the 4 and 5 positions.

- Bromination at the 2 and 3 positions is achieved using brominating agents such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DDH) .

- The bromination reaction is typically conducted in hydrocarbon solvents like petroleum ether (40-60°C fraction), n-hexane, or n-heptane at reflux temperature to ensure selective di-bromination without overbromination or side reactions.

Epimerization and Reaction Conditions

- The epimerization or rearrangement of bromo derivatives, if applicable, is performed in the presence of tetrabutyl ammonium bromide as a phase-transfer catalyst.

- Organic solvents such as toluene or ketones like acetone, 2-butanone, methyl isobutyl ketone, or di-isobutyl ketone are used either alone or in mixtures to optimize solubility and reaction kinetics.

- Temperature control is critical, with epimerization reactions carried out at low temperatures ranging from -30°C to -10°C to minimize side reactions and improve selectivity.

Oxidation and Purification

- The oxidation of thiol intermediates to sulfoxides or sulfones, if required, is conducted using oxidants like cumene hydroperoxide (60-90%, preferably 80%) in the presence of catalysts such as titanium tetraisopropoxide .

- These oxidation reactions are carried out at low temperatures, typically -10°C to 0°C , in solvents like toluene, dichloromethane, or dichloroethane .

- Purification of the final product involves washing with water, dilute hydrochloric acid, and saturated salt solutions, followed by evaporation under vacuum and crystallization from suitable solvents such as methanol, ethanol, isopropanol, acetone, or mixtures thereof .

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or DDH | Petroleum ether, n-hexane, n-heptane | Reflux (~40-60°C) | Selective dibromination at 2,3-positions |

| Epimerization | Tetrabutyl ammonium bromide | Toluene, acetone, 2-butanone, MIBK | -30°C to -10°C | Phase-transfer catalyst used |

| Thiol substitution | Thiophenol or substituted thiophenols (Na, K, Li salts) | Liquid ammonia or suitable base solvents | 0-5°C | Nucleophilic substitution of bromo group |

| Oxidation (if applicable) | Cumene hydroperoxide + Titanium tetraisopropoxide | Toluene, dichloromethane, dichloroethane | -10°C to 0°C | Mild oxidation of thiol to sulfoxide |

| Purification | Water, dilute HCl, saturated salt solution wash; crystallization solvents | Methanol, ethanol, isopropanol, acetone | Ambient to 50°C | Vacuum evaporation and crystallization |

Research Findings and Optimization Notes

- The use of tetrabutyl ammonium bromide as a phase-transfer catalyst is a cost-effective alternative to anhydrous lithium bromide, improving the epimerization step's efficiency and reducing production costs.

- Employing liquid ammonia instead of triethylamine in the thiol substitution step further reduces costs and enhances reaction control.

- The oxidation step using cumene hydroperoxide and titanium tetraisopropoxide is preferred over more expensive oxidants like m-chloroperbenzoic acid, providing a more economical and environmentally friendly process.

- Low-temperature control throughout the synthesis minimizes side reactions and improves product purity, with HPLC purity levels exceeding 90% reported in related thiophenol derivatives.

- The choice of solvents and reaction conditions is critical for scalability and industrial applicability, with hydrocarbon solvents favored for bromination and oxidation steps due to their availability and ease of removal.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-4,5-difluorothiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiophenol ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiophenols, oxidized thiophenol derivatives, and coupled products with extended conjugation or additional functional groups .

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-4,5-difluorothiophenol is utilized in several scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-4,5-difluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- BDDE’s dimeric structure and hydroxyl groups contribute to its potent bioactivity, while the target compound’s mononuclear structure may limit its scope of action .

Antimicrobial and Antifungal Properties

Enzyme Inhibition

- BDDE: Potent α-glucosidase inhibitor (IC₅₀: 6.0 µM), outperforming simpler bromophenols like 2,4,6-tribromophenol (IC₅₀: 60.3 µM) due to its dual hydroxyl groups and bromine density .

- Fluorinated Analogs: Fluorine’s electron-withdrawing effects may enhance binding to enzyme active sites, but the absence of hydroxyl groups in this compound could reduce inhibitory efficacy compared to BDDE .

Biologische Aktivität

Overview

2,3-Dibromo-4,5-difluorothiophenol (CAS No. 1803715-74-3) is an organohalogen compound characterized by its unique molecular structure, which includes two bromine and two fluorine substituents on a thiophenol ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C6H2Br2F2S

- Molecular Weight : 292.95 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its reactivity, allowing it to form strong bonds with proteins and enzymes. This interaction can lead to inhibition of enzyme activity or disruption of protein functions, which may result in various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study demonstrated that the compound induces apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, leading to oxidative stress and subsequent cell death.

The effectiveness of this compound against various cancer cell lines is summarized in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Enzyme Inhibition Study : A study explored the inhibitory effects of this compound on the enzyme Hsp27. The compound was found to bind effectively to Hsp27c, leading to altered chaperone activity and suggesting a potential therapeutic role in diseases related to protein misfolding .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.